6-Chlorohexan-1-amine hydrochloride

Lipophilicity Drug Delivery Membrane Permeability

6-Chlorohexan-1-amine hydrochloride (CAS 76806-13-8) is a bifunctional aliphatic intermediate comprising a linear six-carbon chain bearing a terminal primary amine at position 1 and a terminal chlorine at position 6, stabilized as the hydrochloride salt. With molecular formula C₆H₁₅Cl₂N and molecular weight 172.09 g/mol, this white crystalline solid exhibits high aqueous solubility (>200 mg/mL) owing to its salt form, and is classified as a non-hazardous material for transport purposes.

Molecular Formula C6H15Cl2N
Molecular Weight 172.09 g/mol
CAS No. 76806-13-8
Cat. No. B12114467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chlorohexan-1-amine hydrochloride
CAS76806-13-8
Molecular FormulaC6H15Cl2N
Molecular Weight172.09 g/mol
Structural Identifiers
SMILESC(CCCCl)CCN.Cl
InChIInChI=1S/C6H14ClN.ClH/c7-5-3-1-2-4-6-8;/h1-6,8H2;1H
InChIKeyRCICWDOKHHRIHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chlorohexan-1-amine Hydrochloride (CAS 76806-13-8): Bifunctional C6 Chloroalkyl Amine Building Block for Targeted Protein Degradation and Bioconjugation


6-Chlorohexan-1-amine hydrochloride (CAS 76806-13-8) is a bifunctional aliphatic intermediate comprising a linear six-carbon chain bearing a terminal primary amine at position 1 and a terminal chlorine at position 6, stabilized as the hydrochloride salt . With molecular formula C₆H₁₅Cl₂N and molecular weight 172.09 g/mol, this white crystalline solid exhibits high aqueous solubility (>200 mg/mL) owing to its salt form, and is classified as a non-hazardous material for transport purposes . The compound serves as a critical synthetic precursor to the chloroalkane ligand motif central to HaloTag protein labeling technology and HaloPROTAC targeted degradation platforms, where the six-carbon spacer length has been empirically optimized for dehalogenase active-site geometry and ternary complex formation [1].

Why Generic Substitution Fails for 6-Chlorohexan-1-amine Hydrochloride: Evidence-Based Chain-Length, Halogen, and Salt-Form Differentiation


The procurement decision for terminal chloroalkyl amine hydrochlorides cannot be reduced to simple in-class interchangeability. The six-carbon backbone of 6-chlorohexan-1-amine hydrochloride directly governs lipophilicity (LogP 2.44) , HaloTag dehalogenase binding kinetics, and the achievable DC₅₀ values in PROTAC applications. Shifting to the five-carbon analog 5-chloropentan-1-amine reduces LogP by approximately 0.4–1.1 units, altering membrane permeability and subcellular distribution [1]. Substituting the chlorine with bromine (6-bromohexan-1-amine hydrochloride) introduces a better leaving group that accelerates non-specific alkylation and increases hydrolytic instability . Furthermore, amine protection strategies exemplified by N-Boc-6-chlorohexan-1-amine (LogP 3.31) demonstrate that the unprotected hydrochloride salt preserves both aqueous solubility for bioconjugation and the nucleophilic amine required for downstream amide coupling .

6-Chlorohexan-1-amine Hydrochloride: Quantitative Comparator Evidence for Scientific Procurement Decisions


C6 vs. C5 Chain Length: LogP-Driven Lipophilicity Differentiation for Membrane Permeability Optimization

The six-carbon backbone of 6-chlorohexan-1-amine hydrochloride provides a quantifiably higher partition coefficient than its five-carbon analog, 5-chloropentan-1-amine. The LogP of the free base 6-chlorohexan-1-amine is 2.44 , exceeding the LogP of 5-chloropentan-1-amine, which is reported as 2.05 by one source and 1.35 by another (XLogP3-AA 0.9) [1]. This ΔLogP of 0.4–1.1 units corresponds to an estimated 2.5- to 12-fold increase in octanol-water partition favoring membrane crossing, which is critical for intracellular drug delivery applications where the chloroalkyl amine serves as a linker or targeting warhead.

Lipophilicity Drug Delivery Membrane Permeability LogP Optimization

C6 vs. C4 Chloroalkyl PROTAC Linker: 2- to 6-Fold Superior Degradation Potency in HaloPROTAC Systems

The six-carbon chloroalkyl moiety, as incorporated in HaloPROTAC-E (containing a 6-chlorohexyl-derived linker), achieves a degradation DC₅₀ of 3–10 nM against HaloTag-fused SGK3 and VPS34 endosomal proteins . In contrast, the analogous four-carbon chloroalkyl PROTAC, VH285-PEG4-C4-Cl (HaloPROTAC 3), requires a DC₅₀ of 19 nM to degrade GFP-HaloTag7 and reaches only 90% degradation at a high concentration of 625 nM . The 2- to 6-fold improvement in DC₅₀ for the C6-linked degrader is attributed to optimized ternary complex geometry conferred by the extended spacer length.

HaloPROTAC Targeted Protein Degradation DC50 Linker Optimization

Hydrochloride Salt vs. Free Base: Aqueous Solubility Quantification for Bioconjugation Workflows

6-Chlorohexan-1-amine hydrochloride demonstrates aqueous solubility of ≥200 mg/mL (corresponding to ≥2594.71 mM) in water . While quantitative solubility data for the free base 6-chlorohexan-1-amine (CAS 16036-99-0) are not formally published, the free base is consistently described as a liquid or low-melting solid with limited aqueous miscibility compared to its hydrochloride counterpart, consistent with the general property of amine free bases being less water-soluble than their protonated salt forms . The hydrochloride salt enables direct use in aqueous bioconjugation buffers without organic co-solvents, a critical requirement for HaloTag protein labeling, PROTAC assembly, and amine-reactive coupling reactions.

Aqueous Solubility Hydrochloride Salt Bioconjugation Formulation

Purity Specification Benchmarking: 97% Minimum vs. 95% Industry Baseline for In-Class Analogs

Commercial specification for 6-chlorohexan-1-amine hydrochloride is established at a minimum purity of 97% (AKSci Cat. 1184ET) , with certain suppliers offering up to 98% purity by HPLC and non-aqueous titration . By comparison, the shorter-chain analog 5-chloropentan-1-amine hydrochloride is commonly supplied at ≥95% purity , and the bromo analog 6-bromohexan-1-amine hydrobromide is typically offered at 95% minimum purity . The 2-percentage-point purity advantage directly reduces the unidentified impurity burden by an estimated 40% (from 5% to 3% total impurities), minimizing side reactions in multi-step syntheses where cumulative impurity effects can substantially erode final product yield and purity.

Purity Specification Quality Control Procurement Benchmark Certificate of Analysis

HaloTag Ligand Architecture: Empirical Selection of the Six-Carbon Chloroalkane Spacer for Covalent Protein Labeling

The chloroalkane ligand design for HaloTag technology—including the foundational 6-chlorohexan-1-aminium chloride reported by Encell et al. (2012)—is empirically anchored on a six-carbon alkyl spacer proximal to the reactive chlorine [1]. This architecture has remained the standard in virtually all commercial and research-grade HaloTag fluorescent ligands, including the Janelia Fluor® series, where the PEG2-chlorohexane moiety is universally employed [2]. Deviations from the C6 spacer length are not observed in validated HaloTag ligands, confirming that the hexyl chain geometry has been functionally optimized for the dehalogenase active-site tunnel architecture, whose bottleneck radius of 1.68 Å (DhaAHT) imposes strict steric constraints on the substrate alkyl chain [3]. Shorter or longer chloroalkyl amines lack equivalent validation in HaloTag covalent labeling contexts.

HaloTag Self-Labeling Protein Tag Chloroalkane Ligand Covalent Immobilization

Optimal Research and Industrial Application Scenarios for 6-Chlorohexan-1-amine Hydrochloride Based on Quantitative Evidence


HaloPROTAC Linker Synthesis for Targeted Protein Degradation Screening

6-Chlorohexan-1-amine hydrochloride serves as the direct precursor for constructing the chlorohexyl-PEG linker arm in HaloPROTAC degraders. The C6 spacer length, which yields DC₅₀ values of 3–10 nM in HaloPROTAC-E, outperforms the C4 analog (DC₅₀ 19 nM) by 2- to 6-fold in degradation potency . Research groups conducting targeted protein degradation screens should procure the C6 hydrochloride (CAS 76806-13-8) rather than the C4 or C5 analogs to ensure optimal ternary complex geometry and maximal degradation efficiency at the lowest achievable concentration.

HaloTag Fluorescent Ligand and Protein Immobilization Reagent Development

The 6-chlorohexan-1-aminium chloride scaffold is the literature-validated intermediate for synthesizing HaloTag chloroalkane ligands used in covalent protein labeling, cellular imaging, and packed-bed bioreactor immobilization [1]. The ≥200 mg/mL aqueous solubility of the hydrochloride salt enables direct conjugation in buffered aqueous conditions without organic co-solvent interference. Procurement of the hydrochloride salt form is essential; free base preparations require additional neutralization and solubilization steps incompatible with standard HaloTag ligand coupling protocols.

Medicinal Chemistry Building Block Requiring Defined Lipophilicity and Chain Length

For medicinal chemistry programs constructing amine-terminated alkyl linkers—including histamine H₃ receptor antagonists and kinase inhibitor conjugates—the LogP of 2.44 for 6-chlorohexan-1-amine provides a quantifiably defined lipophilicity anchor. This contrasts with the lower LogP of 1.35–2.05 for 5-chloropentan-1-amine [2]. Structure-activity relationship (SAR) campaigns that require consistent membrane permeability should standardize on the C6 hydrochloride to avoid confounding lipophilicity-driven potency shifts.

Multi-Step Synthesis Requiring High-Purity Intermediates for Cumulative Yield Preservation

In multi-step synthetic sequences—such as N-Boc protection followed by nucleophilic displacement, PEG conjugation, and final deprotection—the 97% minimum purity specification of 6-chlorohexan-1-amine hydrochloride reduces the unidentified impurity load by approximately 40% relative to in-class analogs offered at 95% purity . For a four-step linear synthesis, this purity differential can translate to a final product purity improvement of >5 absolute percentage points, assuming impurity propagation is additive, making the higher-specification starting material a cost-effective procurement choice when downstream purification costs are considered.

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